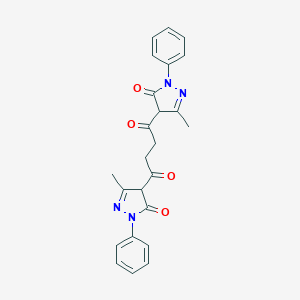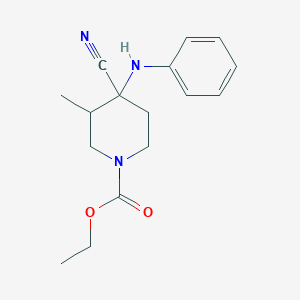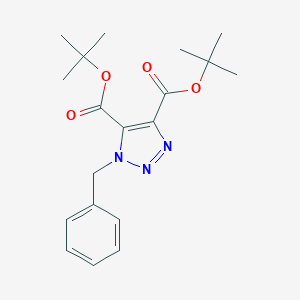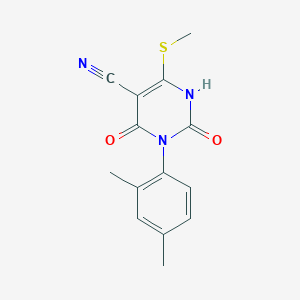![molecular formula C16H10N4S B242174 2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile](/img/structure/B242174.png)
2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile is a chemical compound with the molecular formula C9H7N3 It is also known by its synonym, 2-Cyanomethylbenzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile can be synthesized through the reaction of o-phenylenediamine with cyanoacetic acid or its esters. The reaction typically occurs in the presence of a solvent or under solvent-free conditions. The reaction conditions often involve heating the reactants to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole and benzothiazole rings.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyanomethylbenzimidazole: Shares the benzimidazole moiety but lacks the benzothiazole group.
2-Benzothiazolylacetonitrile: Contains the benzothiazole moiety but lacks the benzimidazole group.
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)-2-(benzo[d]thiazol-2-yl)acetonitrile is unique due to the presence of both benzimidazole and benzothiazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H10N4S |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-2-(1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C16H10N4S/c17-9-10(15-18-11-5-1-2-6-12(11)19-15)16-20-13-7-3-4-8-14(13)21-16/h1-8,10H,(H,18,19) |
InChI Key |
SJHDRTCEBQYPLA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C#N)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C#N)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B242112.png)
![2-(2,4-Dichlorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B242114.png)
![7-Chloro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B242116.png)

![ethyl 3-amino-8-bromo-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B242155.png)
![5-(1-Piperidinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile](/img/structure/B242165.png)



![1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B242181.png)
![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)

![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B242202.png)

